2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[3-[(3-nitrophenyl)methylsulfanyl]indol-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(22-10-3-4-11-22)14-23-13-20(18-8-1-2-9-19(18)23)28-15-16-6-5-7-17(12-16)24(26)27/h1-2,5-9,12-13H,3-4,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWKIODJAAERDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nitrobenzyl Thioether: The reaction between 3-nitrobenzyl chloride and thiourea in the presence of a base such as sodium hydroxide to form 3-nitrobenzyl thiourea.
Cyclization to Indole: The cyclization of 3-nitrobenzyl thiourea with an appropriate reagent, such as phosphorus oxychloride, to form the indole ring.
Introduction of the Pyrrolidinyl Ethanone Moiety: The final step involves the reaction of the indole derivative with pyrrolidine and an acylating agent like acetyl chloride to introduce the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with Lewis acids (AlCl3)
Major Products
Amino Derivative: Reduction of the nitro group yields the corresponding amino compound.
Sulfoxide/Sulfone: Oxidation of the thioether yields sulfoxide or sulfone derivatives.
Substituted Indoles: Electrophilic substitution yields various substituted indole derivatives.
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it suitable for various therapeutic applications:
Antimicrobial Activity
Research indicates that indole derivatives, including 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone, have shown promising results as antimicrobial agents. These compounds can inhibit specific bacterial enzymes, making them candidates for treating resistant bacterial infections .
Anti-inflammatory Properties
Indole compounds are known for their anti-inflammatory effects. Studies have explored the synthesis of novel indole derivatives aimed at developing nonsteroidal anti-inflammatory drugs (NSAIDs). The computational analysis of these compounds has shown potential in inhibiting cyclooxygenase enzymes, which are pivotal in inflammatory processes .
Cancer Research
Indole derivatives are being investigated for their anticancer properties. The structural characteristics of this compound may allow modifications that enhance its efficacy against various cancer cell lines. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through multiple mechanisms .
Amide Coupling Reactions
One common approach involves amide coupling reactions between the indole derivative and the pyrrolidine moiety. This method allows for the efficient formation of the desired compound with high yields .
Thioether Formation
The incorporation of the thioether group is typically achieved through nucleophilic substitution reactions involving thiols and halogenated compounds. This step is crucial for enhancing the biological activity of the final product .
Case Studies
Several studies have documented the applications and effects of indole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, while the nitrobenzyl thioether and pyrrolidinyl ethanone moieties may contribute to the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Key Observations :
- Nitroaryl Thioethers : The presence of nitro groups on both the indole ring (e.g., C5-nitro) and the arylthio moiety (e.g., 4-nitrophenyl) enhances antimalarial potency, as seen in compounds from and . The target compound’s 3-nitrobenzylthio group may similarly improve target binding or redox activity .
- Pyrrolidine vs. Ethanone: The pyrrolidinyl group in the target compound could enhance solubility or conformational stability compared to simpler ethanone derivatives (e.g., ’s compounds). Pyrrolidine’s basic nitrogen may also facilitate interactions with biological targets .
Key Differences :
- The target compound’s synthesis may require regioselective thioether formation at indole C3, contrasting with ’s C2 alkylation strategy.
- ’s antimalarial analogs use simpler condensation methods, whereas the target compound’s pyrrolidine group likely necessitates advanced multicomponent reactions .
Physicochemical and Analytical Data
Table 3: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
